Welcome to the BenchChem Online Store!
molecular formula C12H15NO3 B8708961 Ethyl 2-methyl-3-oxo-3-(phenylamino)propanoate

Ethyl 2-methyl-3-oxo-3-(phenylamino)propanoate

Cat. No. B8708961
M. Wt: 221.25 g/mol
InChI Key: REEGXHWLUQSQBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08940724B2

Procedure details

Prepared according to Procedure B using ethyl 2-methyl-3-oxo-3-(phenylamino)-propanoate (8.60 g, 39 mmol) and sodium hydroxide (2.00 g, 50 mmol) in THF (40.00 mL), water (10.00 mL, 555 mmol) and MeOH (10.00 mL) to afford product as a colorless solid, which was used without further purification. Mass Spectrum (ESI) m/e=192.1 [M−1].
Quantity
8.6 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Four
Name
Quantity
40 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([C:8](=[O:16])[NH:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)[C:3]([O:5]CC)=[O:4].[OH-].[Na+].O.CO>C1COCC1>[CH3:1][CH:2]([C:8](=[O:16])[NH:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)[C:3]([OH:5])=[O:4] |f:1.2|

Inputs

Step One
Name
Quantity
8.6 g
Type
reactant
Smiles
CC(C(=O)OCC)C(NC1=CC=CC=C1)=O
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
10 mL
Type
reactant
Smiles
CO
Step Five
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared
CUSTOM
Type
CUSTOM
Details
to afford product as a colorless solid, which
CUSTOM
Type
CUSTOM
Details
was used without further purification

Outcomes

Product
Name
Type
Smiles
CC(C(=O)O)C(NC1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.